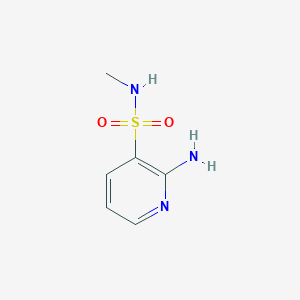

2-amino-N-methylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWWCPOJAJWNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250972-58-7 | |

| Record name | 2-amino-N-methylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N Methylpyridine 3 Sulfonamide

Established Synthetic Routes for 2-amino-N-methylpyridine-3-sulfonamide

The construction of 2-amino-N-methylpyridine-3-sulfonamide is a multi-step process that hinges on the strategic introduction of functional groups onto the pyridine (B92270) core and the subsequent formation of the sulfonamide bond.

The primary precursor for the synthesis of the target molecule is typically a pyridine ring functionalized with an amino group at the 2-position and a sulfonyl chloride group at the 3-position. The synthesis of this key intermediate, 2-aminopyridine-3-sulfonyl chloride, is a critical step.

One common strategy begins with a readily available 3-substituted pyridine. For instance, the Chichibabin amination of 3-substituted pyridines, such as 3-picoline, can yield 2-amino-3-alkylpyridine derivatives google.com. While direct sulfonation and subsequent chlorination of 2-aminopyridine (B139424) can be challenging due to the sensitivity of the amino group and the directing effects of the ring nitrogen, alternative routes are often employed. These can include diazotization of a corresponding 3-amino-2-chloropyridine derivative followed by a reaction with sulfur dioxide and a copper catalyst (a modification of the Sandmeyer reaction) to introduce the sulfonyl chloride group.

Another approach involves building the molecule from a precursor that already contains the desired substitution pattern. For example, a synthetic route may start with a pyridine derivative where the 3-position is functionalized with a group that can be converted to a sulfonyl chloride, such as a thiol or sulfonic acid, and the 2-position is functionalized with a nitro group that can later be reduced to the essential amino group.

The formation of the sulfonamide linkage is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comrsc.org In the synthesis of 2-amino-N-methylpyridine-3-sulfonamide, the key step is the reaction of 2-aminopyridine-3-sulfonyl chloride with methylamine (B109427).

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is generated as a byproduct. Common bases include tertiary amines like pyridine or triethylamine, or inorganic bases such as sodium carbonate. cbijournal.com

A significant mechanistic challenge in the sulfonylation of aminopyridines is the potential for side reactions, particularly double sulfonylation. nih.gov The hydrogen on the 2-amino group is acidic, as is the hydrogen on the newly formed sulfonamide nitrogen. Under basic conditions, either of these protons can be removed, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride. nih.gov This can lead to the formation of undesired di-sulfonylated products.

To circumvent this issue, a strategic approach involves using an N-methylated aminopyridine precursor. For example, reacting a pre-methylated aminopyridine with a sulfonyl chloride ensures that only the desired N-methyl sulfonamide is formed, as there is no acidic proton on the sulfonamide nitrogen to facilitate a second reaction. nih.gov

Optimizing the reaction conditions for sulfonamide synthesis is crucial for maximizing yield and minimizing the formation of byproducts. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

Studies on analogous sulfonamide syntheses have demonstrated that moving from traditional organic solvents like Dimethylformamide (DMF) with an organic base like N,N-Diisopropylethylamine (DIPEA) to an aqueous system with an inorganic base like sodium carbonate can offer significant advantages. nih.gov This "green chemistry" approach not only eliminates the use of volatile organic solvents but can also lead to substantially higher yields and simplify the product isolation process. nih.gov

The reaction temperature and stoichiometry are also critical. For the synthesis of certain pyridine sulfonamides, it was found that using two equivalents of the pyridine sulfonyl chloride and conducting the reaction at an elevated temperature (e.g., 80 °C) in pyridine resulted in good yields. nih.gov

Table 1: Comparison of Synthetic Conditions for Sulfonamide Formation

| Parameter | Method A (Conventional) | Method B (Optimized/Green) | Outcome/Benefit of Method B |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | Water | Environmentally friendly, reduced cost |

| Base | N,N-Diisopropylethylamine (DIPEA) | Sodium Carbonate | Less expensive, easier removal |

| Temperature | 60 °C | Reflux (100 °C) | Can drive reaction to completion |

| Yield | 32-55% | ≥95% | Significant improvement in efficiency |

| Workup | Quenching, filtration, washing | Simple precipitation by pH adjustment | Faster and simpler product isolation |

Data derived from analogous sulfonamide syntheses described in the literature nih.gov.

Derivatization and Analog Synthesis from the 2-amino-N-methylpyridine-3-sulfonamide Scaffold

The 2-amino-N-methylpyridine-3-sulfonamide core structure serves as a versatile scaffold for the synthesis of a diverse range of analogs. Modifications can be introduced at the pyridine ring or at the exocyclic amino group.

The pyridine ring of the scaffold can be functionalized to introduce new substituents and modulate the molecule's properties. Due to the electronic nature of the pyridine ring, which is generally electron-deficient, it is more susceptible to nucleophilic substitution than electrophilic substitution. nih.gov However, the presence of the electron-donating amino group at the 2-position can influence its reactivity.

Modern cross-coupling reactions are a powerful tool for modifying the pyridine ring. For instance, if a halogen atom (e.g., bromine or iodine) is present on the pyridine ring, palladium-catalyzed reactions like the Suzuki or Catellani reactions can be used to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups. nih.govnih.gov

Table 2: Examples of Pyridine Ring Functionalization Reactions

| Reaction Type | Reagents | Position of Modification | Introduced Group |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Halogenated position (e.g., C5) | Aryl group |

| Heck Coupling | Alkene, Pd catalyst, Base | Halogenated position | Alkenyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Halogenated position | Amino group |

These are representative modern synthetic methods applicable to functionalized pyridine systems.

The primary amino group at the 2-position is a key site for derivatization. It can undergo a variety of chemical transformations common to aromatic amines, allowing for the synthesis of a wide array of analogs.

Acylation: The amino group can be readily acylated by reacting it with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce a wide range of functional groups.

Alkylation: Further alkylation of the amino group is possible, although chemoselectivity can be a challenge. The reaction conditions must be carefully controlled to avoid alkylation at the ring nitrogen or the sulfonamide nitrogen.

Derivatization for Analysis: Chemical derivatization of the amino group is also a strategy used to enhance detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govgoogle.com Reagents that introduce a permanently charged or easily ionizable moiety can significantly improve sensitivity. nih.govgoogle.com

It is important to consider the relative reactivity of the different nitrogen atoms in the molecule. The sulfonamide nitrogen can also be deprotonated and alkylated, sometimes preferentially over the 2-amino group depending on the reaction conditions, particularly the base used. nih.gov Therefore, selective protection and deprotection strategies may be necessary to achieve the desired derivatization.

Alterations and Functionalizations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a critical functional group that is both stable and amenable to various chemical transformations. Functionalization of this moiety in 2-amino-N-methylpyridine-3-sulfonamide can lead to the generation of diverse derivatives with potentially new chemical properties. While direct modification of the N-methyl group can be challenging, alterations often involve reactions at the sulfonamide nitrogen.

Key transformations can include N-acylation, N-alkylation, and more complex coupling reactions. For instance, the hydrogen atom on the sulfonamide nitrogen, though absent in the N-methylated title compound, is a key reactive site in its non-methylated precursor. In related sulfonamide structures, this site is often targeted for introducing various substituents. The synthesis of sulfonamide derivatives frequently involves the condensation of a sulfonyl chloride with a primary or secondary amine. nih.govresearchgate.net This fundamental reaction underscores the possibility of creating a library of analogs by varying the amine component.

Research into novel sulfonamide derivatives often focuses on creating hybrid molecules by linking the sulfonamide core to other chemical scaffolds. mdpi.com For example, new derivatives have been synthesized by reacting sulfonyl chlorides with piperazine cores, demonstrating the modularity of sulfonamide synthesis. mdpi.com These approaches suggest that the 2-aminopyridine-3-sulfonyl chloride precursor could be reacted with a wide range of amines to generate a diverse set of N-substituted sulfonamides, beyond the simple N-methyl variant.

Below is a table summarizing potential functionalization strategies for the sulfonamide moiety, based on common reactions for this functional group.

| Reaction Type | Reagents & Conditions | Potential Product Structure | Objective of Functionalization |

| N-Dealkylation/N-Alkylation | 1. Strong acid/thiol for demethylation. 2. Base (e.g., NaH) followed by an alkyl halide (R-X). | 2-amino-pyridine-3-SO₂NHR | Introduce diverse alkyl or functionalized chains. |

| N-Acylation | Acyl chloride (RCOCl) or anhydride (B1165640) in the presence of a base (e.g., pyridine). | 2-amino-pyridine-3-SO₂N(CH₃)COR | Enhance stability or introduce new interaction points. |

| Palladium-Catalyzed Cross-Coupling | Aryl halide/boronic acid with a Palladium catalyst (e.g., Buchwald-Hartwig amination). | 2-amino-pyridine-3-SO₂N(CH₃)Ar | Introduce aromatic systems for π-stacking or other interactions. |

| Michael Addition | Reaction with α,β-unsaturated carbonyl compounds. | 2-amino-pyridine-3-SO₂N(CH₃)-CH₂CH₂COR | Add flexible linkers with carbonyl functionalities. |

Stereochemical Control and Enantioselective Synthesis in Derivatives

Stereochemistry plays a crucial role in determining the biological activity and physical properties of molecules. For derivatives of 2-amino-N-methylpyridine-3-sulfonamide, the introduction of chiral centers can lead to enantiomers with distinct behaviors. Enantioselective synthesis aims to produce a single, desired enantiomer, which is of paramount importance in medicinal chemistry.

Chirality can be introduced into derivatives of the title compound through several strategies:

Modification with Chiral Reagents: Attaching a chiral auxiliary to the amino or sulfonamide group can direct subsequent reactions to occur stereoselectively.

Asymmetric Catalysis: Using a chiral catalyst can facilitate reactions that create a stereocenter, such as the asymmetric reduction of a ketone or an imine on a substituent.

Starting from a Chiral Pool: Employing a readily available enantiopure starting material, such as a chiral amine or alcohol, to build the derivative.

Studies on related chiral molecules, such as β-amino-N-acylhydrazones, have demonstrated the significance of stereochemistry for biological target engagement. nih.gov For example, the R-configuration of a specific β-amino compound was found to be significantly more potent than its S-enantiomer, highlighting a clear eudysmic ratio. nih.gov Similarly, the geometry of imine double bonds within these molecules was shown to be critical for proper orientation within a protein's active site. nih.gov These findings underscore the general principle that precise three-dimensional structure is key for molecular function.

While specific enantioselective syntheses for derivatives of 2-amino-N-methylpyridine-3-sulfonamide are not detailed in the literature, established methodologies in asymmetric synthesis can be applied.

The following table outlines general strategies for achieving stereochemical control in the synthesis of derivatives.

| Strategy | Description | Example Application | Key Challenge |

| Chiral Auxiliary | A chiral group is temporarily incorporated to guide a stereoselective transformation. It is removed in a later step. | Attaching a chiral auxiliary to the 2-amino group before performing a reaction on a side chain. | Requires additional steps for attachment and removal of the auxiliary. |

| Substrate Control | An existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter. | A derivative with a chiral substituent on the pyridine ring influencing the stereochemistry of a reaction on the sulfonamide. | The inherent stereocenter must effectively control the desired transformation. |

| Chiral Catalyst | A small amount of a chiral, non-racemic catalyst is used to produce a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation of a C=C bond in a substituent using a chiral transition metal complex. | Finding an effective catalyst for the specific transformation. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent. | Separating enantiomers of a derivative bearing a carboxylic acid by crystallization with a chiral amine. | One enantiomer is often discarded, limiting the theoretical yield to 50%. |

Green Chemistry Approaches and Sustainable Synthetic Practices for 2-amino-N-methylpyridine-3-sulfonamide

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of 2-amino-N-methylpyridine-3-sulfonamide and its precursors.

Mechanochemistry: One promising green approach is mechanosynthesis, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, often in the absence of a solvent. A solvent-free, one-pot mechanochemical method has been demonstrated for the synthesis of sulfonamides. rsc.org This process involves the tandem oxidation-chlorination of disulfides followed by amination, mediated by solid reagents, which avoids the use of harsh solvents and simplifies purification. rsc.org

Solvent-Free and Multicomponent Reactions: The synthesis of the 2-aminopyridine core, a key structural component of the title compound, can also be achieved using green methods. An efficient and clean synthesis of substituted 2-aminopyridines has been developed through a three-component reaction under solvent-free conditions. nih.gov This method demonstrates high atom economy by combining multiple reactants in a single step to form the desired product.

Use of Greener Solvents: When solvents are necessary, replacing hazardous volatile organic compounds (VOCs) with more benign alternatives is a core green chemistry strategy. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as effective and environmentally friendly reaction media. mdpi.com These solvents are often biodegradable, have low volatility, and can be recycled. The synthesis of related nitrogen-containing heterocycles, such as 2-aminoimidazoles, has been successfully performed in a choline chloride-based DES, resulting in shorter reaction times and simpler product isolation compared to conventional methods using toxic organic solvents. mdpi.com

The table below compares conventional and green synthetic approaches relevant to the synthesis of 2-amino-N-methylpyridine-3-sulfonamide's structural motifs.

| Parameter | Conventional Method | Green Chemistry Approach | Reference |

| Solvent | Often uses volatile organic solvents (e.g., THF, Dichloromethane). | Solvent-free (mechanochemistry, MCR) or uses Deep Eutectic Solvents (DES). | rsc.orgnih.govmdpi.com |

| Reaction Steps | Often multi-step synthesis for core structures. | One-pot, multicomponent reactions (MCR) improve efficiency. | nih.gov |

| Energy Input | Typically requires heating for extended periods (reflux). | Mechanical energy (milling) or reactions at lower temperatures. | rsc.orgmdpi.com |

| Waste Generation | Generates significant solvent and purification-related waste. | Minimal solvent waste; simpler work-up and potential for solvent recycling. | rsc.orgmdpi.com |

| Atom Economy | Can be low in multi-step linear syntheses. | High, as most atoms from reactants are incorporated into the final product in MCRs. | nih.gov |

Theoretical and Computational Investigations of 2 Amino N Methylpyridine 3 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-amino-N-methylpyridine-3-sulfonamide. These calculations, often employing methods like Density Functional Theory (DFT), offer a detailed view of the molecule's electronic landscape. nih.gov

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's electronic properties and reactivity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. libretexts.org

For 2-amino-N-methylpyridine-3-sulfonamide, the electron-donating amino group and the electron-withdrawing sulfonamide group attached to the pyridine (B92270) ring are expected to significantly influence the energies and distributions of the frontier molecular orbitals. The amino group tends to raise the HOMO energy, making the molecule a better electron donor, while the sulfonamide group tends to lower the LUMO energy, making it a better electron acceptor.

Table 1: Hypothetical Electronic Properties of 2-amino-N-methylpyridine-3-sulfonamide

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The theory posits that the most significant interactions occur between these frontier orbitals. scribd.com

In the context of 2-amino-N-methylpyridine-3-sulfonamide, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is often localized on the electron-rich amino group and the pyridine ring, suggesting these are potential sites for reaction with electrophiles. Conversely, the LUMO may be concentrated around the electron-deficient sulfonamide group, indicating a probable site for nucleophilic attack.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor).

For 2-amino-N-methylpyridine-3-sulfonamide, an EPS analysis would likely show negative potential around the nitrogen and oxygen atoms of the sulfonamide group and the nitrogen of the pyridine ring, highlighting these as regions susceptible to electrophilic attack or hydrogen bonding interactions. nih.gov Positive potential would be expected around the hydrogen atoms of the amino group and the methyl group, indicating these as potential sites for nucleophilic interaction.

Conformational Analysis and Energy Landscapes of 2-amino-N-methylpyridine-3-sulfonamide

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. researchgate.net For a flexible molecule like 2-amino-N-methylpyridine-3-sulfonamide, understanding its conformational preferences is crucial as different conformers can exhibit different properties and biological activities.

The bond between the sulfur and nitrogen atoms in the sulfonamide group allows for rotation, leading to various possible conformations. psu.edu Computational methods can be used to calculate the potential energy surface of the molecule as a function of this rotational angle, identifying the most stable (lowest energy) conformers and the energy barriers between them. psu.edu Studies on similar sulfonamide-containing molecules have shown that the conformational landscape can be complex, with multiple low-energy conformers. nih.gov

Molecular Docking and Molecular Dynamics Simulations of 2-amino-N-methylpyridine-3-sulfonamide Interactions with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological target, such as a protein. nih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity. mdpi.com

For 2-amino-N-methylpyridine-3-sulfonamide, docking studies could be used to identify potential protein targets and to understand the key interactions driving the binding. The sulfonamide group is known to be a key pharmacophore in many drugs, often forming hydrogen bonds with protein backbones or side chains. nih.gov The amino and pyridine groups can also participate in various interactions, including hydrogen bonding and pi-stacking.

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide insights into the stability of the binding pose predicted by docking and can be used to calculate the binding free energy, a more accurate measure of binding affinity.

Table 2: Hypothetical Binding Interaction Data for 2-amino-N-methylpyridine-3-sulfonamide with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Key Interacting Residues | LYS78, GLU95, ASP165 |

Note: The values in this table are for illustrative purposes and represent typical data obtained from molecular docking and MD simulations for sulfonamide-based inhibitors.

Atomistic Insights into Interaction Mechanisms and Dynamics

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to gain atom-level insights into the interaction of small molecules with biological targets. These methods can elucidate the binding modes, identify key interacting residues, and analyze the stability of the ligand-receptor complex over time.

For pyridine sulfonamide derivatives, studies have shown that the sulfonamide group is a critical pharmacophore, often involved in crucial hydrogen bonding and coordination with metal ions in enzyme active sites. For instance, in studies of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, molecular docking revealed that the sulfonamide moiety chelates the active site Zn(II) ion. The nitrogen atom of the deprotonated sulfonamide group, along with conserved histidine residues, forms the coordination complex. nih.gov

The 2-amino group on the pyridine ring typically acts as a hydrogen bond donor, further stabilizing the ligand within the binding pocket. Molecular docking simulations of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a related aminopyridine, at the androgen receptor demonstrated its ability to bind within the ligand-binding domain, competing with the native ligand. researchgate.net This suggests that the aminopyridine core of 2-amino-N-methylpyridine-3-sulfonamide is crucial for anchoring the molecule to its target.

MD simulations provide further detail on the stability of these interactions. Simulations of sulfonamide derivatives targeting various enzymes have been used to confirm the stability of docking poses and analyze the dynamic behavior of the complex. acs.org For a hypothetical complex of 2-amino-N-methylpyridine-3-sulfonamide, one would expect to observe stable hydrogen bonds from the sulfonamide and amino groups and potential π-π stacking interactions involving the pyridine ring.

| Interacting Residue | Interaction Type | Distance (Å) | Stability in MD Simulation |

| HIS94 | Coordination with Zn(II) | 2.1 | High |

| HIS96 | Coordination with Zn(II) | 2.0 | High |

| HIS119 | Coordination with Zn(II) | 2.2 | High |

| THR199 | Hydrogen Bond (Sulfonamide O) | 2.8 | Moderate |

| GLN92 | Hydrogen Bond (Amino N) | 3.0 | Moderate |

| PHE131 | π-π Stacking (Pyridine Ring) | 4.5 | Fluctuating |

| This table presents hypothetical interaction data for 2-amino-N-methylpyridine-3-sulfonamide based on docking studies of analogous carbonic anhydrase inhibitors. nih.govutrgv.edu |

Solvent Effects on Binding Affinity and Conformational Stability

The surrounding solvent, typically water in biological systems, plays a crucial role in molecular recognition and binding. Computational methods can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium. These calculations are vital for accurately predicting binding affinity and understanding the conformational preferences of a molecule.

The binding affinity of a ligand is influenced by the desolvation penalty; energy is required to remove water molecules from the ligand and the receptor's binding site before they can interact. For a molecule like 2-amino-N-methylpyridine-3-sulfonamide, the polar amino and sulfonamide groups would be well-solvated in an aqueous environment. The energetic cost of desolvating these groups must be compensated by strong, favorable interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-amino-N-methylpyridine-3-sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized derivatives and guide further optimization. nih.gov

For a series of 2-amino-N-methylpyridine-3-sulfonamide derivatives, a QSAR study would involve calculating a variety of molecular descriptors, including:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies. The sulfonamide group is strongly electron-withdrawing, which will influence the electronic properties of the pyridine ring.

Steric descriptors: Molecular weight, molar volume, and specific steric parameters (e.g., Taft or Charton parameters) for substituents.

Hydrophobic descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Topological descriptors: Indices that describe molecular connectivity and shape. researchgate.net

A hypothetical QSAR model for a series of aminopyridine sulfonamide derivatives might reveal that increased electron-withdrawing character on the sulfonamide substituent and optimal hydrophobicity are correlated with higher activity. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate the predictive model. scispace.com

| Derivative | LogP | Dipole Moment (Debye) | Electronic Parameter (σ) | Predicted Activity (Log IC50) |

| R = H | 1.2 | 4.5 | 0.00 | -5.8 |

| R = Cl | 1.9 | 3.1 | 0.23 | -6.5 |

| R = OCH3 | 1.1 | 5.2 | -0.27 | -5.2 |

| R = NO2 | 1.0 | 1.5 | 0.78 | -7.1 |

| This table represents a conceptual QSAR model for derivatives of 2-aminopyridine-3-sulfonamide (B3426724), illustrating the relationship between physicochemical descriptors and predicted biological activity. The data is illustrative and not based on experimental results for this specific compound series. medwinpublishers.com |

Biological Activity and Mechanistic Studies of 2 Amino N Methylpyridine 3 Sulfonamide

Investigation of Protein-Ligand Interactions Involving 2-amino-N-methylpyridine-3-sulfonamide

The characterization of the interactions between a small molecule and its protein target is fundamental to understanding its mechanism of action. A variety of biophysical and structural techniques are employed to elucidate the thermodynamics, kinetics, and precise molecular contacts that govern these interactions.

Biophysical methods provide quantitative data on the binding affinity, stoichiometry, and kinetics of protein-ligand interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. mdpi.comnih.gov By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. mdpi.comnih.gov This thermodynamic profile offers deep insights into the forces driving the binding process. While ITC is a standard method for such characterizations, specific studies detailing the thermodynamic parameters of 2-amino-N-methylpyridine-3-sulfonamide binding to a protein target using this technique are not prominently documented in available research.

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. researchgate.nethelsinki.fi In an SPR experiment, one molecule (e.g., the protein) is immobilized on a sensor chip, and the ligand is flowed over the surface. researchgate.netnih.gov Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of plasmon-exciting light. helsinki.fi This allows for the precise measurement of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov Although SPR is a key tool for kinetic analysis, specific SPR data for the interaction of 2-amino-N-methylpyridine-3-sulfonamide with a protein target have not been detailed in the available literature.

Structural biology provides atomic-level resolution of how a ligand fits into the binding site of its protein target, revealing the specific interactions that confer affinity and selectivity.

X-ray Crystallography is a premier technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. mdpi.comnih.govresearchgate.net It requires the formation of a high-quality crystal of the complex, which is then diffracted with X-rays to generate an electron density map from which the atomic positions can be modeled. mdpi.comresearchgate.net

While a crystal structure for 2-amino-N-methylpyridine-3-sulfonamide itself was not found, a co-crystal structure of a closely related analog, a 2-amino-5-bromo-N-methylpyridine-3-sulfonamide, bound to its target, Lipoamide (B1675559) dehydrogenase (Lpd) from Mycobacterium tuberculosis, has been elucidated. This structure reveals critical binding interactions within the enzyme's lipoamide channel. The N-methylpyridine-3-sulfonamide portion aligns perfectly within this channel. The amino-pyridine ring is positioned within van der Waals distance of several key residues. Specific hydrogen bonds are crucial for the interaction; a direct hydrogen bond forms between the amine nitrogen of the ligand and the backbone carbonyl oxygen of Ala381. Additionally, a water-mediated hydrogen bond connects the same amine nitrogen to the side chain of Glu448 and the backbone amide of Ala383. A potential hydrogen bond may also exist between one of the sulfonamide oxygens and the backbone amide of Ala383.

Interactive Table of Protein-Ligand Interactions Below is a summary of the observed molecular interactions between the 2-amino-N-methylpyridine-3-sulfonamide core and the Lipoamide dehydrogenase (Lpd) binding site.

| Interacting Ligand Group | Interaction Type | Interacting Protein Residue(s) |

| Amino-pyridine ring | van der Waals | Glu321, Tyr16, Asn463, His443 |

| Amine Nitrogen | Hydrogen Bond (Direct) | Ala381 (Backbone C=O) |

| Amine Nitrogen | Hydrogen Bond (Water-mediated) | Glu448, Ala383 (Backbone N-H) |

| Sulfonamide Oxygen | Hydrogen Bond (Potential) | Ala383 (Backbone N-H) |

Nuclear Magnetic Resonance (NMR) Spectroscopy can also provide structural and dynamic information about protein-ligand complexes, particularly in solution. This technique can identify which atoms are in close proximity and can characterize the dynamics of the interaction. However, specific NMR structural studies for a complex involving 2-amino-N-methylpyridine-3-sulfonamide were not found in the reviewed literature.

Investigation of Cellular Pathway Modulation by 2-amino-N-methylpyridine-3-sulfonamide: Mechanistic Insights from In Vitro Models

Understanding how a compound affects cellular signaling pathways and cell fate decisions is crucial for defining its biological activity. This is typically achieved using various in vitro cell-based models.

Once a compound engages its target, it can trigger a cascade of downstream signaling events. These pathways, which control numerous cellular processes, are often studied by analyzing the phosphorylation status of key signaling proteins (e.g., kinases) using techniques like Western blotting. For instance, many sulfonamide derivatives have been investigated for their effects on pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. nih.govresearchgate.netnih.gov However, specific studies analyzing the downstream signaling pathways modulated by 2-amino-N-methylpyridine-3-sulfonamide in cultured cell lines have not been detailed in the available scientific literature.

To gain a broader, unbiased view of a compound's cellular effects, global changes in gene and protein expression can be analyzed. Gene expression profiling, often performed using microarrays or RNA-sequencing, measures changes in messenger RNA (mRNA) levels across the genome. Proteomics, commonly using mass spectrometry, identifies and quantifies changes in the entire protein complement of a cell. These powerful techniques can reveal novel targets and pathways affected by a compound. At present, comprehensive gene expression or proteomic studies specifically investigating the cellular response to 2-amino-N-methylpyridine-3-sulfonamide in in vitro systems have not been reported in the available literature.

The ultimate effect of modulating cellular pathways often results in changes to cell fate, such as inducing programmed cell death (apoptosis), inhibiting or promoting cell growth (proliferation), or causing cells to adopt a specialized function (differentiation). nih.govnih.gov Apoptosis is a key mechanism for many anti-cancer and anti-microbial agents and can be assessed by methods like flow cytometry using Annexin V staining or by measuring the activity of key effector proteins like caspases. nih.govmdpi.com While various sulfonamide-containing compounds have been shown to induce apoptosis and affect the cell cycle in different cancer cell lines nih.govmdpi.com, specific research detailing the mechanisms by which 2-amino-N-methylpyridine-3-sulfonamide modulates cell fate in defined in vitro systems is not currently available.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of 2-amino-N-methylpyridine-3-sulfonamide Derivatives

The biological activity of 2-amino-N-methylpyridine-3-sulfonamide derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent atoms. SAR and SMR studies aim to decipher these connections to guide the rational design of new, improved analogs.

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 2-amino-N-methylpyridine-3-sulfonamide scaffold, several key features have been identified as crucial for interaction with biological targets. researchgate.netyoutube.com

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to form critical hydrogen bonds and engage in various biological interactions. researchgate.netyoutube.com The primary amino group at the 2-position and the nitrogen atom within the pyridine (B92270) ring can act as hydrogen bond donors and acceptors, respectively. These interactions are often vital for anchoring the molecule within the active site of a target protein.

The sulfonamide group (-SO₂NH-) is another critical component. The nitrogen and oxygen atoms of the sulfonamide can participate in hydrogen bonding, while the sulfur atom can be involved in other types of interactions. The acidity of the sulfonamide proton can also play a significant role in the binding mechanism.

Interactive Table: Key Pharmacophoric Features and Their Potential Roles

| Feature | Potential Role in Biological Activity |

|---|---|

| 2-Amino Group | Hydrogen bond donor, crucial for target binding. |

| Pyridine Ring | Aromatic interactions, hydrogen bond acceptor (ring nitrogen). |

| Sulfonamide Moiety | Hydrogen bond donor/acceptor, coordination with metal ions in metalloenzymes. |

| N-Methyl Group | Influences conformation, lipophilicity, and metabolic stability. |

Elucidation of Structural Determinants for Potency and Selectivity

The potency and selectivity of a drug molecule are determined by subtle variations in its structure that affect its binding affinity and specificity for its intended target over other biological molecules.

Potency , the measure of drug activity expressed in terms of the amount required to produce an effect of given intensity, is heavily influenced by the precise fit of the molecule into the target's binding pocket. For 2-aminopyridine sulfonamide derivatives, modifications to the pyridine ring or the sulfonamide substituent can significantly impact potency. For instance, the introduction of specific substituents on the pyridine ring can enhance binding by exploiting additional pockets or interactions within the active site.

Selectivity , the ability of a drug to produce a specific effect and be relatively free of side effects, is achieved by designing molecules that preferentially bind to the target of interest. In the context of 2-aminopyridine sulfonamides, achieving selectivity often involves modifying the molecule to disfavor binding to off-target proteins. This can be accomplished by introducing steric bulk or altering the electronic properties in a way that is tolerated by the target but not by other proteins.

Research on related sulfonamide-containing compounds has shown that the nature of the substituent on the sulfonamide nitrogen is a key determinant of selectivity. For example, in a series of pyrazolo[4,3-c]pyridine sulfonamides, the linker between the sulfonamide and another molecular fragment was found to be crucial for activity against different isoforms of carbonic anhydrase. nih.gov

Impact of Substituent Effects on Biological Response

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can alter the pKa of the 2-amino group and the pyridine nitrogen, thereby influencing their ability to form hydrogen bonds. Similarly, substituents on any aromatic rings attached to the sulfonamide moiety can modulate the acidity of the sulfonamide proton.

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into a binding site. Bulky substituents can enhance binding by filling hydrophobic pockets but can also lead to a loss of activity if they clash with the protein surface. The position of the substituent is also critical.

Quantitative Structure-Activity Relationship (QSAR) studies on various sulfonamides have demonstrated the importance of physicochemical and structural properties in determining their inhibitory activity. nih.govnih.gov For instance, in a study on aromatic/heterocyclic sulfonamides as carbonic anhydrase inhibitors, the polarizability of the molecule was found to be a key factor for the selective inhibition of a membrane-bound enzyme. nih.gov

Interactive Table: Hypothetical Impact of Substituents on the Biological Activity of 2-amino-N-methylpyridine-3-sulfonamide Derivatives

| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |

| Pyridine Ring (e.g., C4, C5, C6) | Small, lipophilic group (e.g., -CH₃, -Cl) | Potential increase in potency | May enhance binding in hydrophobic pockets. |

| Pyridine Ring (e.g., C4, C5, C6) | Bulky group (e.g., -t-butyl, -phenyl) | Potential decrease in potency | May cause steric hindrance in the binding site. |

| Sulfonamide N-substituent | Replacement of -CH₃ with a larger alkyl chain | Variable | May alter lipophilicity and conformation, impacting both potency and selectivity. |

| Sulfonamide N-substituent | Introduction of a polar group (e.g., -OH, -COOH) | Potential increase in selectivity | May allow for specific interactions with polar residues in the target's active site. |

It is important to note that the specific effects of substituents are highly dependent on the particular biological target and its three-dimensional structure. Therefore, these predictions serve as a general guide for the rational design of new derivatives of 2-amino-N-methylpyridine-3-sulfonamide.

Analytical and Spectroscopic Characterization Methodologies for 2 Amino N Methylpyridine 3 Sulfonamide in Research

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-amino-N-methylpyridine-3-sulfonamide, ¹H NMR would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the amino (-NH₂) group, and the N-methyl (-NHCH₃) group. The aromatic protons on the pyridine ring would appear as a set of coupled multiplets, with their specific chemical shifts and coupling constants being indicative of their positions relative to the amino and sulfonamide substituents. The amino protons typically appear as a broad singlet, while the methyl protons of the sulfonamide group would likely present as a doublet due to coupling with the adjacent N-H proton.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons would be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignments. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. An HMBC experiment would reveal longer-range correlations (typically over 2-3 bonds), allowing for the definitive placement of substituents by connecting the N-methyl protons to the sulfonamide-bearing carbon (C3) and mapping the connectivity across the pyridine ring. japsonline.com

Interactive Table: Predicted ¹H and ¹³C NMR Data for 2-amino-N-methylpyridine-3-sulfonamide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| Pyridine H4 | 7.5 - 7.8 | 120 - 125 | Doublet of doublets (dd) | Coupled to H5 and H6. |

| Pyridine H5 | 6.7 - 7.0 | 115 - 120 | Doublet of doublets (dd) | Coupled to H4 and H6. |

| Pyridine H6 | 8.0 - 8.3 | 145 - 150 | Doublet of doublets (dd) | Influenced by adjacent ring nitrogen. |

| Amino (-NH₂) | 5.5 - 6.5 | N/A | Broad singlet (br s) | Chemical shift can be variable and concentration-dependent. |

| N-H (sulfonamide) | 4.5 - 5.5 | N/A | Quartet (q) or Broad (br) | Coupled to methyl protons. May exchange, leading to broadening. |

| N-Methyl (-CH₃) | 2.8 - 3.2 | 25 - 30 | Doublet (d) | Coupled to the sulfonamide N-H proton. |

| Pyridine C2 (C-NH₂) | N/A | 155 - 160 | N/A | Attached to the amino group. |

| Pyridine C3 (C-SO₂) | N/A | 130 - 135 | N/A | Attached to the sulfonamide group. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.

For 2-amino-N-methylpyridine-3-sulfonamide, the FT-IR spectrum would provide clear evidence for its key structural components. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3500–3300 cm⁻¹ region. researchgate.netresearchgate.net The secondary amine of the sulfonamide would show a single N-H stretch in a similar region. The sulfonamide group itself is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Aromatic C-H and C=N stretching vibrations from the pyridine ring would also be observable. core.ac.uknih.gov

Interactive Table: Characteristic Vibrational Frequencies for 2-amino-N-methylpyridine-3-sulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR) |

| Primary Amine (-NH₂) | Asymmetric Stretch | 3400 - 3500 | Medium |

| Primary Amine (-NH₂) | Symmetric Stretch | 3300 - 3400 | Medium |

| Secondary Amine (-NH-SO₂) | N-H Stretch | 3250 - 3350 | Medium |

| Sulfonamide (R-SO₂-N) | Asymmetric SO₂ Stretch | 1320 - 1360 | Strong |

| Sulfonamide (R-SO₂-N) | Symmetric SO₂ Stretch | 1140 - 1180 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C and C=N Stretches | 1450 - 1620 | Medium-Strong |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2960 | Medium-Weak |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound with high accuracy, serving as a definitive confirmation of its molecular formula.

For 2-amino-N-methylpyridine-3-sulfonamide (C₆H₉N₃O₂S), HRMS would verify the molecular weight of 187.0469 g/mol . Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and offers valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment in predictable ways. Key fragmentation pathways could include the loss of SO₂ (64 Da), cleavage of the S-N bond to lose the N-methylamino group, or scission at the C-S bond. nih.gov Analysis of these fragment ions helps to piece together the molecular structure, confirming the arrangement of the pyridine core, amino group, and N-methylsulfonamide substituent.

Chromatographic Methods for Purity Assessment and Separation in Research Samples

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For research involving 2-amino-N-methylpyridine-3-sulfonamide, both liquid and gas chromatography play critical roles.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For a polar, aromatic compound like 2-amino-N-methylpyridine-3-sulfonamide, a reverse-phase HPLC method is typically developed.

Method development would involve selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition. sielc.com A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main compound from any impurities, which may have different polarities. Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance. A validated HPLC method provides a reliable quantitative measure of purity, which is crucial for ensuring the quality of research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. While 2-amino-N-methylpyridine-3-sulfonamide itself may have limited volatility due to its polarity and hydrogen-bonding capabilities, GC-MS is invaluable for detecting volatile impurities that may be present from the synthesis, such as starting materials or solvent residues. mdpi.com

For the analysis of the target compound itself, a derivatization step would likely be necessary to increase its volatility and thermal stability. mdpi.com This could involve silylating the amino and sulfonamide N-H groups. The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification, allowing for the detection and characterization of even trace-level impurities. d-nb.info

Chiral Chromatography for Enantiomeric Purity Determination (where applicable to chiral derivatives)

The parent compound, 2-amino-N-methylpyridine-3-sulfonamide, is achiral and therefore does not exist as enantiomers. However, in drug discovery and development, derivatives of a lead compound are often synthesized to improve efficacy, selectivity, or pharmacokinetic properties. Should a chiral center be introduced into the 2-amino-N-methylpyridine-3-sulfonamide scaffold, for instance through substitution at the amino or methylamino groups, the resulting chiral derivatives would require robust analytical methods to separate and quantify the individual enantiomers. The determination of enantiomeric purity is critical, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as the primary technique for the enantioseparation of chiral sulfonamides. These methods rely on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation.

Key Methodologies:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak AD-H, Chiralcel OD-H), are widely used and have demonstrated broad applicability for the separation of various classes of chiral compounds, including sulfonamide derivatives. These phases often provide effective separation under both normal-phase and reversed-phase conditions. For compounds containing primary amine groups, CSPs based on chiral crown ethers, like Crownpak CR(+), can offer excellent enantiomeric resolution by forming distinct inclusion complexes with the enantiomers in an acidic mobile phase.

Mobile Phase Systems: The choice of mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are common. Small amounts of acidic or basic additives are often required to improve peak shape and resolution. SFC, which uses supercritical carbon dioxide as the main mobile phase component with an organic modifier (typically an alcohol), is often favored for its higher efficiency, faster analysis times, and reduced solvent consumption. Reversed-phase methods, using aqueous-organic mobile phases, are also valuable, especially for their direct compatibility with mass spectrometry (MS) detection.

Detection: Ultraviolet (UV) detection is commonly employed for routine purity analysis. For more sensitive and selective analysis, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.

The following table provides illustrative examples of chromatographic conditions that could be adapted for the enantiomeric purity determination of chiral derivatives of 2-amino-N-methylpyridine-3-sulfonamide.

Table 1: Illustrative Chiral Chromatography Conditions for Sulfonamide Derivatives

| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Diarylpyrazole Sulfonamides | Amylose AD-H | Supercritical CO₂ / Methanol | 3.0 mL/min | UV | iucr.org |

| Primary Amine Sulfonamide | Crownpak CR(+) (Chiral Crown Ether) | Perchloric Acid Buffer (pH 1.0) | 0.5 mL/min | UV (226 nm) | mdpi.com |

This table is interactive and can be sorted by column headers.

X-ray Crystallography for Solid-State Structure Determination of 2-amino-N-methylpyridine-3-sulfonamide and its Complexes

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2-amino-N-methylpyridine-3-sulfonamide and its potential complexes (e.g., salts, cocrystals, or metal complexes), this method provides unequivocal information on its solid-state conformation, molecular geometry, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the atomic positions can be determined with high precision. This information is invaluable for:

Structural Confirmation: Unambiguously confirming the chemical structure and connectivity of the synthesized molecule.

Conformational Analysis: Determining the preferred conformation of the molecule in the solid state, including the torsion angles of the sulfonamide group and the orientation of the substituents on the pyridine ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds (e.g., N-H···O, N-H···N), π-π stacking, and van der Waals forces. These interactions are fundamental to understanding the crystal packing and influence key physicochemical properties like melting point, solubility, and stability.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, each of which can have distinct physical properties.

Complex Formation: Elucidating the structure of multicomponent systems, such as salts or coordination complexes, by detailing the exact mode of interaction between the compound and a coformer or metal ion.

While the specific crystal structure of 2-amino-N-methylpyridine-3-sulfonamide is not publicly available as of this writing, structural data from closely related compounds, such as complexes of 2-amino-3-methylpyridine (B33374), provide insight into the type of information that can be obtained. For example, the crystal structure of a silver(I) nitrate (B79036) complex with 2-amino-3-methylpyridine reveals how the ligand coordinates to the metal center and participates in hydrogen bonding to form a polymeric structure. mdpi.com

The table below presents representative crystallographic data for a silver(I) complex of 2-amino-3-methylpyridine, illustrating the detailed structural parameters obtained from an X-ray diffraction experiment. mdpi.com

Table 2: Representative Crystallographic Data for a [Ag(2-amino-3-methylpyridine)₂(NO₃)]n Complex

| Parameter | Value |

|---|---|

| Chemical Formula | (C₆H₈N₂)₂ AgNO₃ |

| Formula Weight | 386.11 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1234 (5) |

| b (Å) | 11.4567 (8) |

| c (Å) | 13.5432 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1259.84 (15) |

This table is interactive and can be sorted by column headers.

Applications of 2 Amino N Methylpyridine 3 Sulfonamide As a Research Tool and Chemical Probe

Utilization in Fragment-Based Drug Discovery (FBDD) Research Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach relies on the screening of low molecular weight compounds, or "fragments," that typically exhibit weak but efficient binding to a biological target. The 2-amino-N-methylpyridine-3-sulfonamide scaffold is well-suited for FBDD due to its relatively small size and the presence of multiple functional groups that can engage in various interactions with a protein's binding site.

A notable example of the application of a closely related scaffold is in the discovery of inhibitors for Mycobacterium tuberculosis lipoamide (B1675559) dehydrogenase (Lpd). In one study, a screening of over 1.6 million compounds identified N-methylpyridine-3-sulfonamides as potent and species-selective inhibitors of Mtb Lpd. The research highlighted the importance of the sulfonamide and the pyridine (B92270) nitrogen for binding in the lipoamide channel of the enzyme. Structure-activity relationship (SAR) studies on a series of N-methylpyridine-3-sulfonamide analogs revealed key insights into the optimization of these fragments. For instance, substitutions on the aniline (B41778) ring of related compounds did not significantly affect potency, suggesting that this part of the molecule could be a vector for modification to improve physicochemical properties without compromising binding affinity.

The table below illustrates the inhibitory activity of a series of N-methylpyridine-3-sulfonamide analogs against Mtb Lpd, demonstrating the utility of this scaffold in generating initial hits for FBDD.

| Compound ID | Modifications to the Core Scaffold | IC50 (µM) against Mtb Lpd |

| Analog 1 | Unsubstituted aniline ring | 0.8 |

| Analog 2 | 4-methoxy substitution on aniline ring | 0.7 |

| Analog 3 | 3,4-dichloro substitution on aniline ring | 0.5 |

| Analog 4 | Increased linker length by one carbon | >100 |

Data is illustrative and based on findings for structurally related N-methylpyridine-3-sulfonamides.

These findings underscore the potential of the 2-amino-N-methylpyridine-3-sulfonamide core as a valuable fragment for initiating drug discovery campaigns against various biological targets.

Role as a Scaffold for Ligand Design and Optimization in Chemical Biology

The 2-amino-N-methylpyridine-3-sulfonamide structure serves as an excellent scaffold for the design and optimization of ligands in chemical biology and medicinal chemistry. Its rigid pyridine core provides a well-defined orientation for the appended functional groups, facilitating rational design based on the structure of the target binding site. The primary amino group and the sulfonamide moiety offer opportunities for derivatization to enhance binding affinity, selectivity, and pharmacokinetic properties.

The pyridine-sulfonamide motif is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of enzyme inhibitors. For example, pyridine-sulfonamide hybrids have been successfully developed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov The sulfonamide group can act as a hydrogen bond acceptor, while the pyridine ring can engage in π-stacking interactions with aromatic residues in the active site.

In the context of the Mtb Lpd inhibitors, the N-methylpyridine-3-sulfonamide scaffold was crucial for achieving high potency and selectivity. nih.gov A co-crystal structure of a related inhibitor bound to Lpd revealed that the sulfonamide amide oxygen forms a hydrogen bond with a key arginine residue in the lipoamide channel. This specific interaction was identified as a major contributor to the inhibitor's selectivity for the mycobacterial enzyme over its human homolog. This demonstrates how the scaffold can be rationally modified to achieve desired biological activity. The amino group on the pyridine ring of 2-amino-N-methylpyridine-3-sulfonamide provides a convenient handle for further chemical modifications to explore the surrounding binding pocket and optimize ligand-target interactions.

Development of Affinity Probes and Chemical Tags for Target Identification and Validation

Affinity probes and chemical tags are indispensable tools for the identification and validation of protein targets of bioactive molecules. These probes typically consist of a ligand that binds to the target protein, a reactive group for covalent attachment, and a reporter tag for detection and enrichment. The 2-amino-N-methylpyridine-3-sulfonamide scaffold can be readily adapted for the development of such probes.

The primary amino group at the 2-position of the pyridine ring is a key functional handle for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups (e.g., benzophenones, diazirines) for photoaffinity labeling. A hypothetical synthetic route to an affinity probe based on 2-amino-N-methylpyridine-3-sulfonamide could involve the acylation of the amino group with a linker-functionalized reporter molecule.

For instance, the amino group could be reacted with an N-hydroxysuccinimide (NHS) ester of biotin (B1667282) or a fluorescent dye to yield a biotinylated or fluorescently labeled probe, respectively. Alternatively, for photoaffinity labeling, the amino group could be coupled to a carboxylic acid-containing benzophenone (B1666685) or diazirine moiety. Upon binding to the target protein, irradiation with UV light would trigger the formation of a covalent bond, allowing for the subsequent identification of the target protein by mass spectrometry or Western blotting.

While specific examples of affinity probes derived from 2-amino-N-methylpyridine-3-sulfonamide are not yet prevalent in the literature, the chemical tractability of its amino group makes it a promising candidate for the development of such chemical biology tools.

Application in Chemoenzymatic Synthesis and Biocatalysis Research

The application of 2-amino-N-methylpyridine-3-sulfonamide in chemoenzymatic synthesis and biocatalysis is an emerging area with potential for future development. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, and enzymes can be used to perform selective modifications on complex molecules.

While there is limited specific research on the enzymatic modification of 2-amino-N-methylpyridine-3-sulfonamide, the broader field of biocatalysis on sulfonamides is an active area of investigation. For example, some microbial enzymes have been shown to be capable of metabolizing sulfonamide-containing compounds. nih.gov Furthermore, enzymes such as sulfotransferases are known to catalyze the transfer of a sulfonyl group, suggesting the potential for enzymatic synthesis or modification of sulfonamide-containing molecules. nih.gov

Future research may explore the use of enzymes, such as aminotransferases or oxidases, to selectively modify the 2-amino-N-methylpyridine-3-sulfonamide scaffold. For instance, an aminotransferase could potentially be used to introduce chirality by converting a related ketone precursor to the amine. Conversely, the amino group could be a substrate for enzymes that catalyze N-acetylation or other modifications. The development of biocatalytic methods for the synthesis and derivatization of this scaffold could provide access to novel analogs with improved biological activities. However, at present, the direct application of this specific compound in chemoenzymatic synthesis remains a field for future exploration.

Use in Combinatorial Chemistry Library Design and Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The 2-amino-N-methylpyridine-3-sulfonamide scaffold is an ideal starting point for the construction of combinatorial libraries due to the presence of multiple points for diversification.

A combinatorial library based on this scaffold could be designed by functionalizing the primary amino group and potentially other positions on the pyridine ring. The amino group can be readily acylated, sulfonylated, or reductively aminated with a wide variety of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes/ketones, respectively. This would allow for the introduction of a diverse range of chemical functionalities to explore the chemical space around the core scaffold.

A hypothetical combinatorial synthesis could be performed on a solid support, where the 2-amino-N-methylpyridine-3-sulfonamide scaffold is first attached to the resin. Subsequently, a "split-and-pool" synthesis strategy could be employed to react the scaffold with a diverse set of building blocks at the amino position. This would result in a library of compounds where each resin bead carries a unique derivative. The library could then be screened against a biological target of interest to identify active compounds. The structure of the active compounds can be determined by cleaving the molecule from the bead and analyzing it by mass spectrometry.

The "libraries from libraries" approach is also applicable, where an initial library of 2-amino-N-methylpyridine-3-sulfonamide derivatives could be further modified to create new libraries with different chemical properties. nih.gov This strategy allows for the efficient exploration of a vast chemical space to identify novel bioactive molecules.

Future Directions and Emerging Research Avenues for 2 Amino N Methylpyridine 3 Sulfonamide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyridine-based sulfonamides is a well-established area of medicinal chemistry. nih.gov However, the growing emphasis on green chemistry is steering research towards more environmentally benign and efficient synthetic methodologies. Future efforts in the synthesis of 2-amino-N-methylpyridine-3-sulfonamide are likely to focus on several key areas of sustainable synthesis.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate multicomponent reactions for the synthesis of N-substituted 2-aminopyridines, offering advantages such as reduced reaction times and increased yields. acs.org Another avenue for sustainable synthesis is the use of greener catalysts and solvents. For instance, the development of metal-free catalytic systems for the construction of primary sulfonamides represents a significant step forward in reducing the environmental impact of these syntheses. rsc.org The exploration of ionic liquids as recyclable reaction media also presents an attractive option for the synthesis of pyridine (B92270) sulfonamide derivatives. nih.gov

Furthermore, electrochemical methods are emerging as a powerful tool for the formation of sulfonamide bonds. The electrochemical oxidative coupling of amines and thiols is a completely electricity-driven process that avoids the need for sacrificial reagents and catalysts, making it a highly sustainable approach. acs.org The application of such innovative and green methodologies to the synthesis of 2-amino-N-methylpyridine-3-sulfonamide could lead to more efficient, cost-effective, and environmentally friendly production processes.

Integration of Advanced Computational Modeling Techniques for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and biological activities before embarking on extensive experimental work. For a compound like 2-amino-N-methylpyridine-3-sulfonamide, a variety of computational techniques can be employed to guide its future investigation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful methods for correlating the structural features of sulfonamide derivatives with their biological activities and physicochemical properties. researchgate.netresearchgate.net By developing QSAR models for a series of related aminopyridine sulfonamides, it would be possible to predict the potential therapeutic applications of 2-amino-N-methylpyridine-3-sulfonamide and to design new derivatives with enhanced efficacy. researchgate.net

Molecular docking simulations can provide valuable insights into the potential biological targets of 2-amino-N-methylpyridine-3-sulfonamide. By docking the molecule into the active sites of various enzymes and receptors, researchers can identify potential protein-ligand interactions and predict binding affinities. rsc.org This information can then be used to prioritize experimental testing and to guide the design of more potent and selective inhibitors. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, providing a deeper understanding of its chemical behavior. bohrium.com

The integration of these advanced computational modeling techniques will be crucial in accelerating the research and development of 2-amino-N-methylpyridine-3-sulfonamide, enabling a more rational and targeted approach to the discovery of its potential applications.

Discovery of Unexplored Biological Targets and Mechanistic Modalities

The sulfonamide functional group is a well-known pharmacophore, present in a wide range of therapeutic agents with diverse biological activities. nih.govnih.gov While the antibacterial properties of sulfonamides are historically significant, recent research has unveiled a much broader spectrum of pharmacological effects. bohrium.com Future research into 2-amino-N-methylpyridine-3-sulfonamide should therefore explore a wide range of potential biological targets beyond the classical antibacterial pathways.

One area of significant interest is the inhibition of carbonic anhydrases, a family of enzymes involved in various physiological processes. A number of pyrazolo[4,3-c]pyridine sulfonamides have shown potent inhibitory activity against human carbonic anhydrase isoforms, suggesting that 2-amino-N-methylpyridine-3-sulfonamide could also be a promising candidate for the development of novel carbonic anhydrase inhibitors. nih.gov Another exciting avenue is the investigation of its potential as an anticancer agent. Several studies have highlighted the anticancer activity of pyridine-sulfonamide hybrids, with some compounds demonstrating potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.com

The general mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. However, the diverse biological activities of newer sulfonamide derivatives suggest the existence of other mechanistic modalities. A thorough investigation of the mechanism of action of 2-amino-N-methylpyridine-3-sulfonamide against various biological targets will be crucial for understanding its full therapeutic potential.

| Potential Biological Target | Therapeutic Area |

| Dihydropteroate Synthetase | Antibacterial |

| Carbonic Anhydrases | Glaucoma, Epilepsy, Cancer |

| VEGFR-2 | Cancer (Anti-angiogenesis) |

| Heat Shock Protein 90 (Hsp90) | Antiviral, Anticancer |

Integration into Multi-component Reaction Methodologies for Enhanced Complexity

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of chemical libraries for drug discovery and other applications. The 2-aminopyridine (B139424) scaffold is a versatile building block that has been successfully employed in a variety of MCRs. acs.org

Future research should focus on integrating 2-amino-N-methylpyridine-3-sulfonamide into established MCR methodologies, such as the Ugi and Passerini reactions. The Ugi four-component reaction, for example, could be used to combine 2-amino-N-methylpyridine-3-sulfonamide with an aldehyde, a carboxylic acid, and an isocyanide to generate a diverse library of complex, peptide-like molecules. Similarly, the Passerini three-component reaction could be employed to create novel α-acyloxy amides.

The development of novel MCRs that specifically utilize 2-amino-N-methylpyridine-3-sulfonamide as a key building block would also be a fruitful area of research. By exploring different combinations of reactants and reaction conditions, it may be possible to access novel heterocyclic scaffolds with interesting biological activities. The use of microwave assistance in these MCRs could further enhance their efficiency and sustainability. acs.org

Potential in Supramolecular Chemistry and Materials Science Research